

In-Depth Technical Guide: 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)quinolin-3-amine

Cat. No.: B11861704

[Get Quote](#)

CAS Number: 34954-19-3

Abstract

This technical guide provides a comprehensive overview of **2-(4-Methoxyphenyl)quinolin-3-amine**, a quinoline derivative of interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides established methodologies for its synthesis and characterization based on related compounds. The guide covers the compound's chemical properties, a proposed synthetic pathway with a detailed experimental protocol for the key reduction step, and a discussion of the potential biological activities of this class of compounds. This document is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of novel quinoline-based therapeutic agents.

Introduction

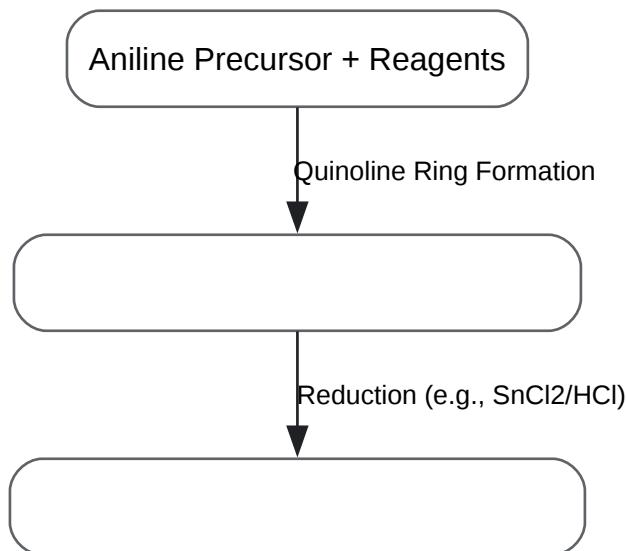
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The quinoline scaffold is a key structural motif in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substituent at the 2- and 3-positions of the quinoline ring can significantly influence the compound's biological profile. The presence of an aryloxy group at

the 2-position and an amine group at the 3-position, as seen in **2-(4-Methoxyphenyl)quinolin-3-amine**, suggests its potential as a valuable intermediate or a pharmacologically active agent. This guide aims to provide a detailed technical resource for researchers working with this specific compound.

Chemical and Physical Properties

Quantitative data for **2-(4-Methoxyphenyl)quinolin-3-amine** is not extensively reported. The following table summarizes its basic chemical properties.

Property	Value	Source
CAS Number	34954-19-3	[1]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O	[1]
Molecular Weight	250.29 g/mol	Calculated
Canonical SMILES	COC1=CC=C(C=C1)C2=C(N)C3=CC=CC=C3N=C2	Inferred
InChI Key	Inferred from structure	Inferred
Appearance	Not reported	-
Melting Point	Not reported	-
Solubility	Not reported	-


Synthesis

A plausible synthetic route to **2-(4-Methoxyphenyl)quinolin-3-amine** involves a two-step process starting from a suitable aniline derivative. The general strategy is the construction of the quinoline ring system followed by the introduction and modification of the functional groups. A common method for the synthesis of 3-aminoquinolines is the reduction of the corresponding 3-nitroquinoline precursor.

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the following two steps:

- Step 1: Synthesis of 2-(4-Methoxyphenyl)-3-nitroquinoline. This intermediate can be synthesized through various established methods for quinoline ring formation.
- Step 2: Reduction of the nitro group. The 3-nitroquinoline intermediate is then reduced to the target 3-aminoquinoline.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-(4-Methoxyphenyl)quinolin-3-amine**.

Experimental Protocol: Reduction of 2-Aryl-3-nitroquinoline (Representative)

The following is a representative experimental protocol for the reduction of a 2-aryl-3-nitroquinoline to the corresponding 3-aminoquinoline, based on general literature procedures. This protocol should be adapted and optimized for the specific substrate.

Materials:

- 2-(4-Methoxyphenyl)-3-nitroquinoline
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)

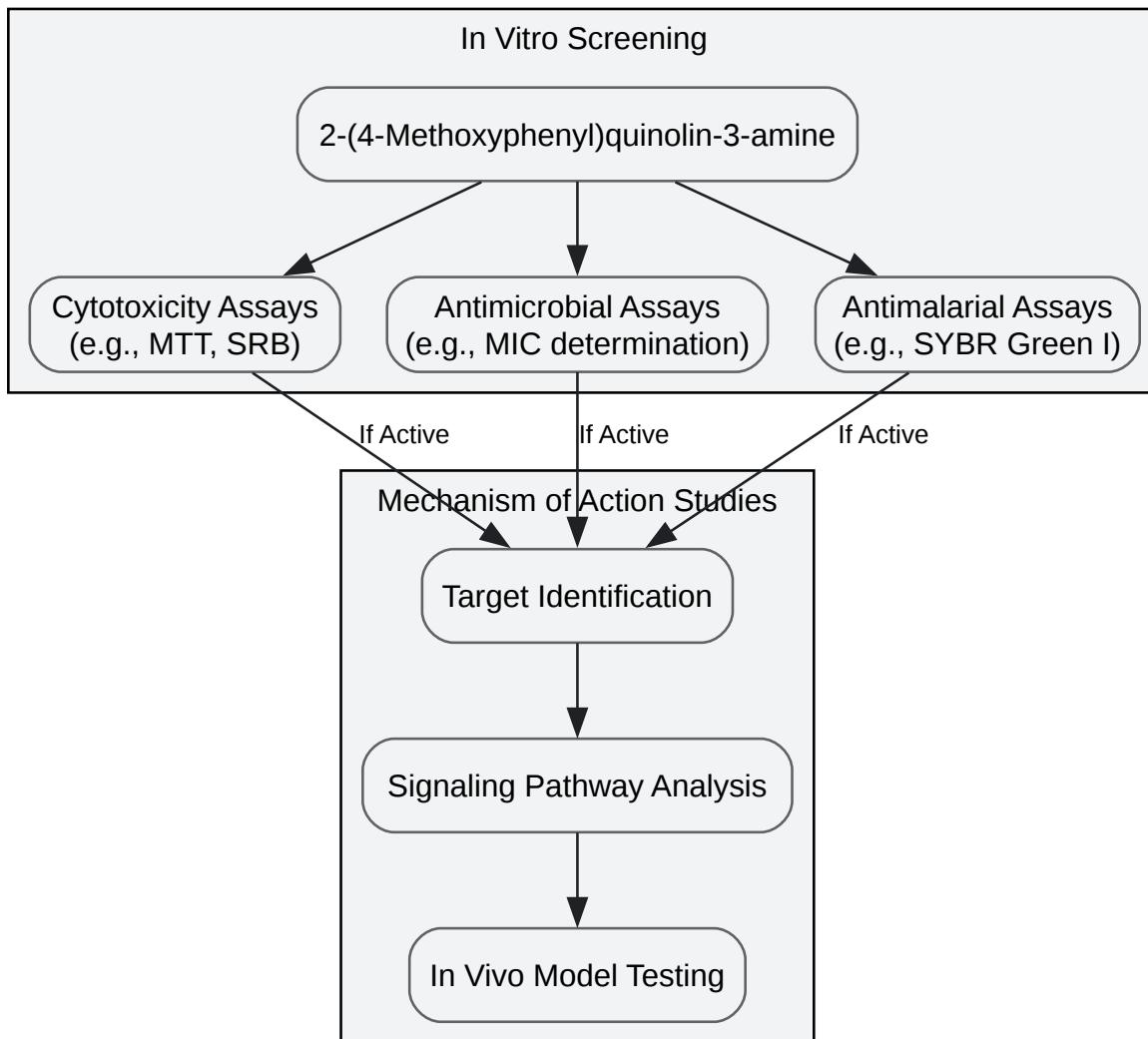
- Ethanol
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-Methoxyphenyl)-3-nitroquinoline (1.0 eq) in ethanol.
- To this solution, add tin(II) chloride dihydrate (5.0 eq).
- Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain **2-(4-Methoxyphenyl)quinolin-3-amine**.

Characterization: The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.


Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **2-(4-Methoxyphenyl)quinolin-3-amine**, the quinoline scaffold is a well-established pharmacophore. Derivatives of quinoline have been extensively investigated and have shown a wide range of biological activities.

Potential areas of investigation for this compound include:

- Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern of **2-(4-Methoxyphenyl)quinolin-3-amine** makes it a candidate for screening against various cancer cell lines.
- Antimalarial Activity: The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine. Although this compound is a 3-aminoquinoline, its structural similarity to known antimalarial agents warrants investigation against *Plasmodium falciparum*.
- Antibacterial and Antifungal Activity: The quinoline ring system is present in several antibacterial agents. The potential of **2-(4-Methoxyphenyl)quinolin-3-amine** as an antimicrobial agent could be explored.

Due to the lack of specific biological data, no signaling pathways can be definitively associated with this compound. A logical workflow for initial biological screening is proposed below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the initial biological evaluation of **2-(4-Methoxyphenyl)quinolin-3-amine**.

Conclusion

2-(4-Methoxyphenyl)quinolin-3-amine is a quinoline derivative with potential for further investigation in the field of drug discovery. This technical guide provides essential information, including its chemical identity and a proposed synthetic route with a representative experimental protocol. While specific biological data for this compound is currently lacking, the known pharmacological activities of related quinoline derivatives suggest that it may possess interesting biological properties. The workflows and protocols outlined in this document are

intended to facilitate future research and development efforts centered on this and similar molecules. Further studies are warranted to fully elucidate the chemical and biological profile of **2-(4-Methoxyphenyl)quinolin-3-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(4-Methoxyphenyl)quinolin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11861704#2-4-methoxyphenyl-quinolin-3-amine-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com